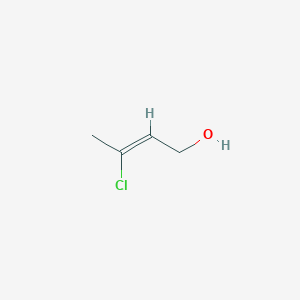

3-Chloro-2-buten-1-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

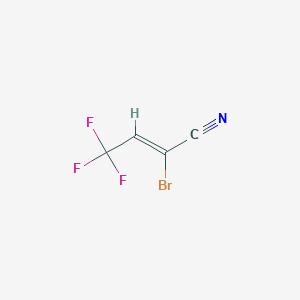

“3-Chloro-2-buten-1-OL” is a chemical compound with the molecular formula C4H7ClO . It has a molecular weight of 106.551 . It is also known by other names such as “2-Buten-1-ol, 3-chloro-” and "3-Chloro-2-butene-1-ol" .

Synthesis Analysis

The synthesis of “3-Chloro-2-buten-1-OL” involves the reaction of 1,3-dichloro-2-butene with sodium carbonate. The product is then extracted with ether, dried over anhydrous magnesium sulfate, and distilled to yield "3-Chloro-2-buten-1-OL" .

Molecular Structure Analysis

The molecular structure of “3-Chloro-2-buten-1-OL” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .

Chemical Reactions Analysis

“3-Chloro-2-buten-1-OL” is a chemical reagent frequently used in oxidation reactions . It is also used in the synthesis of PGI2 and Beraprost, which are used in the treatment of hypertension .

Physical And Chemical Properties Analysis

“3-Chloro-2-buten-1-OL” has a density of 1.1±0.1 g/cm3, a boiling point of 161.5±0.0 °C at 760 mmHg, and a vapour pressure of 0.8±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 46.4±6.0 kJ/mol and a flash point of 42.5±20.4 °C . Its index of refraction is 1.467 .

Applications De Recherche Scientifique

Hydrohydrazination of Olefins

This compound has been employed in a study of the Mn-catalyzed hydrohydrazination of olefins . Hydrohydrazination is a chemical reaction where a hydrazine is added across a multiple bond of an alkene or alkyne .

Conversion of Propargylic Acetates to Ethers

3-Chloro-2-buten-1-ol has also been used in a study of the conversion of propargylic acetates to ethers catalyzed by ferric chloride . This reaction is significant in organic synthesis as it allows for the formation of ether linkages, which are common in many biologically active compounds .

Synthesis of Macrocyclic Ethers

2-Butyn-1-ol, a compound closely related to 3-Chloro-2-buten-1-ol, has been used in the synthesis of macrocyclic ethers via metathesis reactions of cyclohexanes and cyclohexenes with allylic and propargylic side chains . Although not directly involving 3-Chloro-2-buten-1-ol, this application demonstrates the potential utility of similar compounds in the synthesis of complex organic structures .

Homocoupling Products Synthesis

2-Butyn-1-ol has been used in the synthesis of homocoupling products . Again, while not directly involving 3-Chloro-2-buten-1-ol, this application highlights the potential of similar compounds in various synthetic applications .

Thermodynamic Data Generation

The NIST ThermoData Engine software package uses 3-Chloro-2-buten-1-ol for generating dynamic data analysis . This application is crucial for researchers and scientists who rely on accurate thermodynamic data for their studies .

Safety and Hazards

While specific safety and hazards information for “3-Chloro-2-buten-1-OL” is not available in the resources, general safety measures for handling chemical reagents should be followed. This includes keeping away from open flames, hot surfaces, and sources of ignition . Immediate medical attention is required in case of contact with skin or eyes .

Propriétés

IUPAC Name |

(Z)-3-chlorobut-2-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c1-4(5)2-3-6/h2,6H,3H2,1H3/b4-2- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQGZQPUPABHCN-RQOWECAXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/CO)/Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How is 3-Chloro-2-buten-1-ol used in chemical synthesis?

A1: 3-Chloro-2-buten-1-ol serves as a key intermediate in the multi-step synthesis of 2-Butyn-1-ol. [] This process involves a dehydrohalogenation reaction, where the chlorine atom and a hydrogen atom are eliminated from the molecule, leading to the formation of a triple bond. [] This type of reaction is widely employed in organic chemistry to create unsaturated compounds.

Q2: Does 3-Chloro-2-buten-1-ol interact with any known enzymes?

A2: Research suggests that 3-Chloro-2-buten-1-ol can be oxidized by certain bacterial enzymes. One example is the 3-methyl-2-buten-1-ol (321-MB) dehydrogenase found in Pseudomonas putida MB-1. [] This enzyme, typically involved in the metabolism of 321-MB, exhibits broad substrate specificity and can also catalyze the oxidation of 3-Chloro-2-buten-1-ol, along with other allylic and benzylic alcohols. [] This finding highlights the potential for this enzyme class to act on a wider range of substrates than initially thought.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid](/img/structure/B1141416.png)

![(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol](/img/structure/B1141435.png)

![(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol](/img/structure/B1141436.png)